molecular formula C16H22O3 B1342780 Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate CAS No. 75237-09-1

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate

Cat. No.: B1342780
CAS No.: 75237-09-1
M. Wt: 262.34 g/mol
InChI Key: PXHOSTSMXOPDRQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-T-butylphenyl)-4-oxobutyric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(4-T-butylphenyl)-4-oxobutyric acid.

    Reduction: Ethyl 4-(4-T-butylphenyl)-4-hydroxybutyrate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers and resins due to its ester functionality.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate can be compared with similar compounds such as:

    Ethyl 4-phenyl-4-oxobutyrate: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.

    Ethyl 4-(4-methylphenyl)-4-oxobutyrate: The presence of a methyl group instead of a tert-butyl group alters its steric effects and reactivity.

Properties

IUPAC Name

ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-5-19-15(18)11-10-14(17)12-6-8-13(9-7-12)16(2,3)4/h6-9H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHOSTSMXOPDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599304
Record name Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75237-09-1
Record name Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of t-butylbenzene (2.00 g) in 1,2-dichloroethane (30 mL) was added aluminum chloride (2.2 g) in ice bath. Ethyl succinyl chloride (2.3 mL) was added dropwise to the mixture, which was stirred at room temperature for 23 hours. The reaction solution was poured into water and extracted with ethyl acetate. The organic layer was washed with 1N hydrochloric acid, water and brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=9:1→5:1) to give the title compound (629 mg) having the following physical data.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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